B1575017 Cancer/testis antigen 1 (80-88)

Cancer/testis antigen 1 (80-88)

Cat. No.: B1575017
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens, including CT antigen 1 (80-88), are known for their restricted expression to male germ cells in the testis and various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them highly immunogenic and prime targets for cancer vaccine development. Clinical trials using CT antigens like MAGE-A and NY-ESO-1 are underway, exploring their potential in antigen-specific cancer vaccines (Scanlan et al., 2002).

Biomarkers for Cancer Detection

CT antigens can serve as biomarkers for early detection of cancers due to their specific expression in tumor tissues. Studies have shown that cancer-testis antigens are promising candidates for this purpose and are being investigated in various cancers for their role in oncogenesis and as potential diagnostic markers (Ghafouri-Fard & Modarressi, 2009).

Therapeutic Targets in Immunotherapy

The expression of CT antigens in cancers and their immunogenicity in patients highlight their role as potential targets for immunotherapy. Cancer vaccine trials based on CT antigens like MAGE-A3 and NY-ESO-1 are ongoing, focusing on antigen-specific adoptive T-cell transfer and immunomodulation approaches in cancer therapy (Caballero & Chen, 2009).

Role in Oncogenesis

CT antigens may play a role in oncogenesis by recapitulating aspects of the germline gene-expression program, contributing to features such as immortality, invasiveness, immune evasion, and metastatic capacity of cancer cells. Their role in gametogenesis and cancer is being actively researched to understand their contribution to the neoplastic phenotype (Simpson et al., 2005).

Clinical Implications

The expression of CT antigens in various cancers, including their potential use as novel biomarkers and therapeutic targets, underscores their significance in the clinical management of malignancies. Their unique expression in cancers, especially in advanced cancers with stem cell-like characteristics, offers new avenues for detecting and treating cancers, including urological malignancies (Kulkarni et al., 2012).

Properties

sequence

ARGPESRLL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (80-88);NY-ESO-1 (80-88)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.